molecular formula C17H11N3O3S B6581746 (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 1207023-97-9

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No. B6581746
CAS RN: 1207023-97-9
M. Wt: 337.4 g/mol
InChI Key: YPWPFXZZHJMDGJ-UHFFFAOYSA-N
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Description

The compound “(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate” is a complex organic molecule that contains several functional groups including a phenyl group, an oxazole ring, and a benzothiadiazole ring . These functional groups suggest that this compound may have interesting chemical and physical properties, and potentially useful biological activity .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, oxazole derivatives are generally synthesized through cyclodehydration or cycloaddition reactions . The synthesis of benzothiadiazole derivatives often involves the reaction of aromatic diamines with sulfur or sulfur dioxide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxazole and benzothiadiazole rings. The presence of different functional groups can lead to various intermolecular interactions, which can affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazole and benzothiadiazole rings. These groups can participate in various chemical reactions, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of the oxazole ring could contribute to the compound’s stability and rigidity .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate has been used as a tool to study the role of DHODH in the pyrimidine biosynthesis pathway. It has also been used to study the role of DHODH in cancer cell growth and proliferation, as well as its role in the development of drug resistance in cancer cells. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders.

Mechanism of Action

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is an inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound binds to the active site of DHODH and inhibits its activity, thus preventing the synthesis of pyrimidine nucleotides. This inhibition of DHODH activity leads to decreased levels of pyrimidine nucleotides, which in turn leads to decreased levels of DNA and RNA.
Biochemical and Physiological Effects
The inhibition of DHODH activity by this compound leads to decreased levels of pyrimidine nucleotides, which in turn leads to decreased levels of DNA and RNA. This decrease in DNA and RNA levels can lead to a variety of biochemical and physiological effects, including decreased cell growth and proliferation, decreased cell survival, and decreased protein synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a useful tool for studying the role of DHODH in various biological processes. It is relatively easy to synthesize and is fairly stable. However, it is important to note that this compound is an irreversible inhibitor of DHODH, which can lead to decreased levels of pyrimidine nucleotides in the cell for an extended period of time.

Future Directions

The potential applications of (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate are vast, and there are many future directions that could be explored. For example, further research could be done to explore the therapeutic potential of this compound for the treatment of various diseases. Additionally, further research could be done to explore the potential of this compound to induce apoptosis in cancer cells. Additionally, further research could be done to explore the potential of this compound to modulate the expression of various genes and proteins. Finally, further research could be done to explore the potential of this compound to modulate the activity of other enzymes involved in the pyrimidine biosynthesis pathway.

Synthesis Methods

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate can be synthesized via a two-step process. The first step involves the condensation of 5-phenyl-1,2-oxazol-3-ylmethanol with 2,1,3-benzothiadiazole-5-carboxylic acid in the presence of an acid catalyst. The second step involves the deprotection of the resulting compound with an acid catalyst. The overall yield of the reaction is typically around 90%.

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-17(12-6-7-14-15(8-12)20-24-19-14)22-10-13-9-16(23-18-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWPFXZZHJMDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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